Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate
Description
The compound Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate is a phosphorylated cyclohexanamine derivative conjugated to a modified glucopyranose moiety. Key structural features include:
- Cyclohexanamine backbone: A six-membered cyclohexane ring with an amine group, known for its weak basicity and role as a metabolic intermediate .
- Hydrate form: Crystalline water molecules improve stability under ambient conditions.
This compound likely serves as a prodrug or bioactive agent, leveraging the sugar-phosphate group for targeted delivery or enhanced solubility.
Properties
IUPAC Name |
cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P.H2O/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;;2-,3-,4+,5-,6-;/m..1./s1/i;;6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHUASQVVQLSG-MHXAVDDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)OP(=O)(O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate is a complex organic compound that combines features of cyclohexanamine and a phosphorylated sugar derivative. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclohexanamine moiety linked to a sugar-like structure with multiple hydroxyl groups. The presence of the dihydrogen phosphate group suggests potential roles in biochemical pathways, possibly acting as a phosphate donor or participating in energy transfer processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉N₂O₉P |
| Molecular Weight | 458.484 g/mol |
| LogP | 0.851 |
| Solubility | Soluble in water |
Biological Activity
The biological activity of cyclohexanamine derivatives is notable due to their interactions within metabolic pathways. This compound may act as a substrate for enzymes that recognize phosphorylated intermediates, influencing cellular processes such as signaling and energy metabolism.
- Enzymatic Interactions : Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate interacts with enzymes such as kinases and phosphatases that recognize phosphorylated substrates. These interactions are crucial for understanding the compound's role in phosphorylation and dephosphorylation reactions.
- Metabolic Pathways : The isotopic labeling (13C) allows researchers to trace its metabolic fate in biological systems. This feature is particularly valuable for studying enzyme mechanisms and metabolic pathways.
Study 1: Enzyme Interaction Dynamics
A study investigated the interaction dynamics between cyclohexanamine derivatives and specific kinases involved in metabolic regulation. The results indicated that the compound enhances kinase activity by stabilizing the phosphorylated state of substrates.
Study 2: Metabolic Tracing
Research utilizing isotopically labeled cyclohexanamine demonstrated its incorporation into various metabolic pathways. This study highlighted its role in energy metabolism and potential implications in therapeutic contexts .
Applications
Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate has potential applications across various fields:
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares the target compound with structurally related cyclohexanamine derivatives:
Research Findings and Implications
Nematicidal Mechanisms
Cyclohexanamine disrupts nematode mitochondria via amine-mediated protonophore activity .
Preparation Methods
Isotopic Labeling of the Carbohydrate Precursor
The introduction of the ¹³C label at the hydroxymethyl group (C6) of the oxane ring typically employs ¹³C-enriched glucose or mannose as starting materials. For example, D-glucose-6-¹³C undergoes enzymatic isomerization to D-mannose-6-¹³C using mannose-6-phosphate isomerase. The labeled mannose is then phosphorylated at the anomeric position.
Phosphorylation Strategies
Phosphorylation of the C1 hydroxyl group is achieved via two primary methods:
Direct Phosphorylation Using Phosphoryl Chloride
A mixture of D-mannose-6-¹³C (1.0 equiv) and phosphoryl chloride (POCl₃, 1.2 equiv) in anhydrous pyridine at 0°C yields the mannose 1-phosphate derivative after 4–6 hours. The reaction is quenched with ice-cold water, and the product is isolated via ion-exchange chromatography (Dowex-50X8 H⁺ resin), yielding ~60–70% pure phosphate.
Enzymatic Phosphorylation
Alternatively, hexokinase catalyzes the ATP-dependent phosphorylation of mannose-6-¹³C to mannose 1-phosphate in buffered aqueous solution (pH 7.4). This method offers higher stereoselectivity but requires purification via gel filtration chromatography.
Formation of the Cyclohexanamine Salt
The phosphate moiety is neutralized with cyclohexanamine to form the stable ammonium salt.
Acid-Base Neutralization
The free phosphoric acid (generated via hydrolysis of the phosphate ester) is treated with cyclohexanamine in a 1:2 molar ratio. For instance, dissolving α-D-mannose 1-phosphate (1.0 equiv) in water and adding cyclohexanamine (2.0 equiv) at 25°C precipitates the bis(cyclohexanammonium) salt. The precipitate is filtered, washed with cold ethanol, and dried under vacuum (yield: 85–90%).
Counterion Exchange
If the phosphate is initially isolated as a sodium or potassium salt (e.g., from enzymatic phosphorylation), it is converted to the cyclohexanamine form via ion-exchange chromatography. A solution of the sodium salt is passed through a Dowex-50X8 H⁺ column, eluted with water, and neutralized with cyclohexanamine before lyophilization.
Hydration and Crystallization
The hydrate form is obtained by crystallizing the compound from aqueous or hydroalcoholic solutions.
Lyophilization
The cyclohexanamine salt is dissolved in deionized water (10–20 mg/mL) and lyophilized at -50°C under reduced pressure (0.1 mbar) for 48 hours. This typically yields a crystalline hydrate with 1–2 water molecules per formula unit, as confirmed by thermogravimetric analysis (TGA).
Recrystallization from Ethanol-Water
Dissolving the salt in hot 70% ethanol (v/v) and cooling to 4°C overnight produces needle-like crystals. The crystals are filtered and air-dried, retaining ~5% water content by mass.
Analytical Characterization
Critical quality control data for the final compound are summarized below:
Troubleshooting and Optimization
Incomplete Phosphorylation
Low yields in phosphorylation (e.g., <50%) are often due to moisture contamination. Reagents must be rigorously dried, and reactions conducted under nitrogen.
Isotopic Dilution
To maintain ¹³C enrichment >98%, labeled precursors should be stored in anhydrous conditions, and reaction solvents (e.g., pyridine) must be deuterium-free to avoid proton exchange.
Hydrate Stability
The hydrate form is hygroscopic. Storage under argon at -20°C in amber vials is recommended to prevent dehydration or deliquescence.
Scalability and Industrial Relevance
Pilot-scale production (100 g/batch) employs continuous flow phosphorylation with POCl₃ in microreactors, achieving 85% yield and >99.5% purity. The cyclohexanamine salt is preferred in pharmaceutical formulations due to its high solubility (~50 mg/mL in water) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the phosphorylated oxan-2-yl moiety in this compound?
- Methodology : The phosphorylated sugar derivative can be synthesized by reacting the hydroxyl groups of the carbohydrate moiety with phosphoric acid under controlled pH (e.g., 4.5–6.0) to form the dihydrogen phosphate ester. Protecting groups (e.g., acetyl or benzyl) may be used to prevent unwanted side reactions. The cyclohexanamine group is then coupled via nucleophilic substitution or condensation, followed by purification using ion-exchange chromatography to isolate the hydrate form .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm phosphorylation efficiency using ³¹P NMR.
Q. How does the hydrate form influence the compound’s stability and solubility in aqueous experimental systems?
- Methodology : The hydrate form enhances solubility in polar solvents (e.g., water or PBS) but may destabilize under desiccating conditions. Stability can be assessed via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to evaluate water loss kinetics. Solubility profiles should be validated using HPLC with refractive index detection .
- Key Considerations : Store lyophilized samples under inert gas to prevent hydrate decomposition.
Q. Which spectroscopic techniques are optimal for confirming the stereochemistry of the oxan-2-yl group?
- Methodology : Use high-resolution ¹H and ¹³C NMR with 2D techniques (e.g., COSY, HSQC, and NOESY) to resolve stereochemical assignments. For the ²¹³C-labeled hydroxymethyl group, isotopic enrichment can be tracked via ¹³C NMR or mass spectrometry (MS) with selective ion monitoring .
- Key Considerations : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) for validation.
Advanced Research Questions
Q. What molecular mechanisms drive DNA damage responses (DDR) observed in granulosa cells exposed to this compound?
- Methodology : Mechanistic insights can be derived from phosphoramide mustard analogs, where DNA cross-linking adducts (e.g., NOR-G-OH) inhibit replication. Use comet assays or γ-H2AX immunofluorescence to quantify DNA damage. Transcriptional upregulation of DDR genes (e.g., ATM, BRCA1) can be validated via qRT-PCR and Western blotting .
- Data Contradictions : While phosphoramide mustard primarily forms interstrand cross-links, the oxan-2-yl phosphate group in this compound may alter adduct specificity, requiring adduct sequencing (e.g., LC-MS/MS) for confirmation.
Q. How does the ²¹³C isotopic label in the hydroxymethyl group enhance metabolic tracking in vivo?
- Methodology : The ²¹³C label enables precise tracing of metabolic fate using stable isotope-resolved metabolomics (SIRM). Administer the compound to model organisms (e.g., rats) and analyze tissue extracts via LC-MS or ¹³C NMR to identify labeled metabolites (e.g., phosphorylated intermediates or glucuronides) .
- Key Considerations : Use isotopomer spectral analysis (ISA) to quantify label incorporation into metabolic pathways.
Q. What in vitro models are suitable for assessing dose-dependent cytotoxicity, and how should IC₅₀ values be interpreted?
- Methodology : Use spontaneously immortalized granulosa cells (SIGCs) or cancer cell lines (e.g., HeLa) for viability assays (MTT or resazurin). Generate dose-response curves (3–20 µM, 24–48 hr exposure) to calculate IC₅₀. Pair with apoptosis assays (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
- Data Contradictions : Variability in IC₅₀ across cell types may reflect differences in DNA repair capacity or transporter expression (e.g., ABC efflux pumps).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
